2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID
Overview
Description
2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group, a fluorophenyl group, and a propenoyl group attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Coupling reaction: The protected amino acid is then coupled with 4-fluorophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Deprotection: The protecting group is removed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[(Z)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID: Similar structure but lacks the fluorine atom.
2-{[(Z)-2-(ACETYLAMINO)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-{[(Z)-2-(ACETYLAMINO)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-9(2)14(16(22)23)19-15(21)13(18-10(3)20)8-11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,20)(H,19,21)(H,22,23)/b13-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERHSPZWUBRVHB-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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